molecular formula C18H22N2O2S B2883531 4-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)benzamide CAS No. 2034247-25-9

4-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No. B2883531
CAS RN: 2034247-25-9
M. Wt: 330.45
InChI Key: HCEJJZBGNMFBMS-UHFFFAOYSA-N
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Description

4-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)benzamide, also known as MPTB, is a chemical compound that has been extensively studied for its potential use in scientific research. This molecule has shown promising results in various studies, making it a popular choice for researchers in the field.

Scientific Research Applications

Chemical Synthesis and Library Development

The methodology involving the use of reagents like 4-methoxybenzyl-4-nitrophenylcarbonate for N-protection of amidinonaphthol demonstrates its utility in the multiparallel solution phase synthesis of substituted benzamidines. This highlights its importance in the development of chemical libraries for pharmaceutical research, where the mild deprotection conditions and the facile introduction of protective groups are crucial (C. Bailey et al., 1999).

Pharmacological Potential

Research into derivatives of piperidine and benzamide structures has led to the identification of compounds with significant pharmacological potential. For instance, compounds derived from similar structures have been explored as NR2B subunit-selective antagonists of the NMDA receptor, demonstrating low nanomolar activity and potential therapeutic applications in models of hyperalgesia (I. Borza et al., 2007). Additionally, these compounds' structure-activity relationship (SAR) studies have aimed at improving ADME properties, indicative of their relevance in drug design and development.

Neurotransmitter Transporter Inhibition

The synthesis of 4-aryl methoxypiperidinol inhibitors highlights the role of similar compounds in inhibiting neurotransmitter transporters, such as the dopamine transporter. These inhibitors, characterized by specific structural features like symmetrical para substituents, demonstrate the importance of structural analogs of 4-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)benzamide in developing potential therapeutic agents for neurological conditions (G. Lapa et al., 2005).

Serotonin Receptor Imaging

In Alzheimer's disease research, compounds structurally related to 4-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)benzamide have been utilized as molecular imaging probes to quantify serotonin 1A receptor densities. This application in positron emission tomography (PET) imaging underscores the compound's relevance in neurodegenerative disease research and diagnosis (V. Kepe et al., 2006).

properties

IUPAC Name

4-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-22-16-8-10-20(11-9-16)15-6-4-14(5-7-15)18(21)19-13-17-3-2-12-23-17/h2-7,12,16H,8-11,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEJJZBGNMFBMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)benzamide

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